

The Toxicological Profile and Safety of Pymetrozine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pymetrozine

Cat. No.: B8781542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, primarily used to control sap-sucking insects like aphids and whiteflies.[1][2] Its unique mode of action, which involves the disruption of insect feeding behavior rather than direct neurotoxicity, distinguishes it from many other insecticides.[3][4][5] This document provides a comprehensive overview of the toxicological profile and safety assessment of **Pymetrozine**, intended for an audience of researchers and professionals in toxicology and drug development. It details its mechanism of action, toxicokinetics, and the full spectrum of its toxicological endpoints, including acute, subchronic, chronic, genetic, carcinogenic, reproductive, and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and pathways are visualized to facilitate a deeper understanding of its biological interactions.

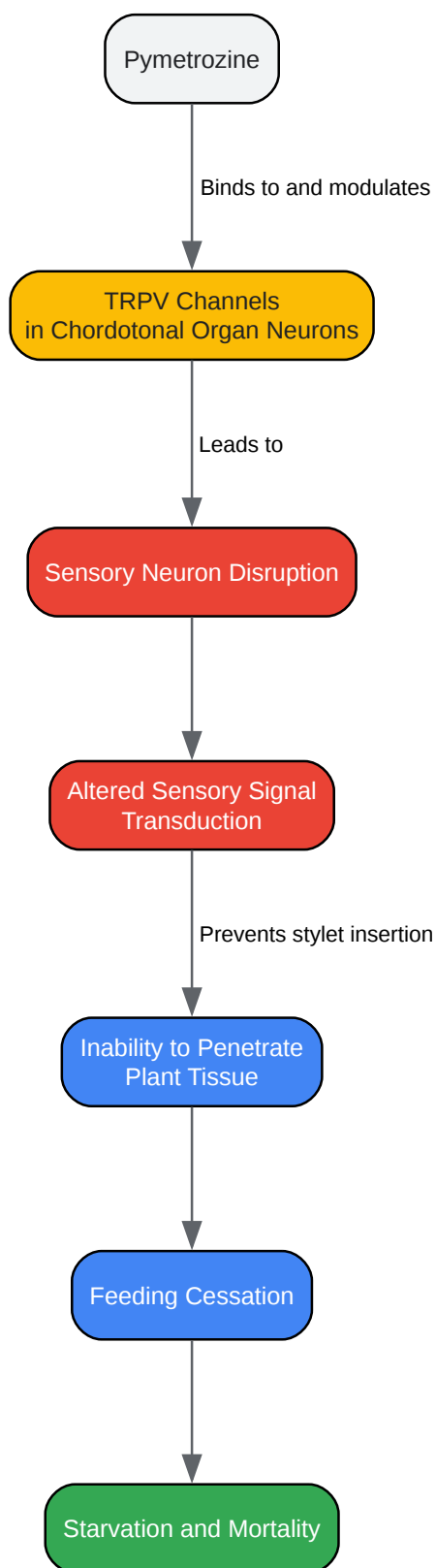
Mechanism of Action

Pymetrozine's insecticidal activity stems from its novel and highly selective mode of action. It does not cause immediate paralysis or death but rapidly and irreversibly inhibits the feeding behavior of target insects.[3][4]

Primary Target: The primary site of action for **Pymetrozine** is the chordotonal organs, which are mechanoreceptors in insects responsible for sensing vibrations, gravity, and movement.[6]

[7][8]

Molecular Interaction: **Pymetrozine** acts as a modulator of Transient Receptor Potential Vanilloid (TRPV) channels within the sensory neurons of these chordotonal organs.[1][2] The binding of **Pymetrozine** to these ion channels disrupts normal neuronal signaling, leading to a loss of stimulus-related responses.[1][8] This interference with the sensory feedback required for stylet insertion and phloem feeding causes the insect to cease feeding, ultimately leading to starvation.[4]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Pymetrozine** in insects.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in laboratory animals, primarily rats, have elucidated the toxicokinetic profile of **Pymetrozine**.

- Absorption: **Pymetrozine** is rapidly and extensively absorbed following oral administration in rats, with >80% absorption at doses of 0.5 and 100 mg/kg body weight.^[9] Peak blood concentrations are reached within 15 minutes to 4 hours.^[9] Dermal absorption is minimal.^[3]
- Distribution: Once absorbed, **Pymetrozine** is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.^[9]
- Metabolism: Absorbed **Pymetrozine** undergoes extensive metabolism.^[9] The parent compound accounts for only about 10% of the excreted radiolabel.^{[9][10]} Major metabolic pathways include oxidation of the triazine-methyl group and cleavage between the triazine and pyridine rings.^[10]
- Excretion: The elimination of **Pymetrozine** and its metabolites is rapid, primarily occurring via urine (50-75% within 24 hours).^[9] At higher doses (100 mg/kg bw), there is evidence of saturation of elimination pathways.^[9]

Toxicological Profile

A comprehensive battery of toxicological studies has been conducted to characterize the potential hazards of **Pymetrozine** to mammals.

Acute Toxicity

Pymetrozine exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.^[9] ^[11] It is classified as Toxicity Category IV for oral and inhalation toxicity and Category III for dermal toxicity and primary eye irritation by the U.S. EPA.^{[11][12]} It is not a skin irritant but is considered a weak skin sensitizer.^{[9][12]}

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	5820 mg/kg bw	[1][9]
LD ₅₀	Rat	Dermal	>2000 mg/kg bw	[1][9]
LC ₅₀	Rat	Inhalation (4h)	>1.8 mg/L air	[9]

Table 1: Acute Toxicity of **Pymetrozine**.

Subchronic and Chronic Toxicity

Repeated-dose studies have identified the liver as a primary target organ in mice, rats, and dogs, with effects including increased weight, hepatocellular hypertrophy, and necrosis.[9] Other target organs at high doses include the spleen, thymus, kidneys, and thyroid.[13]

Study Duration	Species	NOAEL	LOAEL	Key Effects at LOAEL	Reference
28-Day	Rat	10 mg/kg/day	100 mg/kg/day	Thymic atrophy, splenic hyperplasia	[9]
90-Day	Dog	3.1 mg/kg/day	-	Overall NOAEL for hematology, liver, thymus, testis effects	[9]
1-Year	Dog	3.1 mg/kg/day	-	Overall NOAEL for hematology, liver, thymus, testis effects	[9]
2-Year	Rat	3.7 mg/kg/day	39 mg/kg/day	Altered organ weights, liver cell foci, thyroid hyperplasia	[9]
78-Week	Mouse	11 mg/kg/day	243 mg/kg/day	Liver hypertrophy, splenic haemosiderosis	[9]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated-Dose Toxicity Studies.

Genotoxicity

Pymetrozine has been tested in a comprehensive range of in vitro (e.g., Ames test, chromosomal aberration) and in vivo (e.g., micronucleus test) assays. The consensus from regulatory reviews is that **Pymetrozine** is unlikely to be genotoxic.[9][14] However, some in

vitro studies on human peripheral lymphocytes have suggested a potential for genotoxic and cytotoxic effects at certain concentrations, indicating a need for further investigation.[15][16]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in both rats and mice.

- Mice: **Pymetrozine** increased the incidence of hepatocellular adenomas and carcinomas in both sexes at high doses (≥ 2000 ppm).[9]
- Rats: An increased incidence of hepatocellular adenomas was observed in female rats at the highest dose tested (3000 ppm).[9]

The U.S. EPA has classified **Pymetrozine** as a "possible human carcinogen." [1][3] However, given the lack of genotoxic potential, it is concluded that **Pymetrozine** is unlikely to pose a carcinogenic risk to humans from dietary exposure at relevant levels.[9]

Species	NOAEL (Carcinogenicity)	LOAEL (Carcinogenicity)	Tumor Findings	Reference
Mouse	11 mg/kg/day (100 ppm)	243 mg/kg/day (2000 ppm)	Hepatocellular adenomas/carcinomas	[9]
Rat	47 mg/kg/day (1000 ppm)	154 mg/kg/day (3000 ppm)	Hepatocellular adenomas (females)	[9]

Table 3: Carcinogenicity of **Pymetrozine**.

Reproductive and Developmental Toxicity

Pymetrozine has been evaluated for its potential to cause reproductive and developmental effects.

- Reproductive Toxicity: In a two-generation study in rats, no adverse effects on reproduction were observed up to the highest dose tested. The NOAEL for reproductive effects was 127

mg/kg/day.[9][12]

- **Developmental Toxicity:** Developmental effects, such as an increased incidence of skeletal anomalies, have been observed in both rats and rabbits.[12] However, these effects typically occurred at dose levels that also produced maternal toxicity (e.g., reduced body weight gain and food consumption).[9][12] Therefore, there was no evidence of increased susceptibility of the fetus.[17]

Study Type	Species	Maternal NOAEL	Developmental NOAEL	Key Developmental Effects	Reference
Developmental	Rat	30 mg/kg/day	100 mg/kg/day	Increased skeletal anomalies at 300 mg/kg/day	[12]
Developmental	Rabbit	10 mg/kg/day	10 mg/kg/day	Increased 13th ribs, reduced pubis at 75 mg/kg/day	[9]
2-Generation	Rat	14-16 mg/kg/day	14-16 mg/kg/day	Decreased pup weight, delayed eye opening at 137-152 mg/kg/day	[12]

Table 4: Reproductive and Developmental Toxicity of **Pymetrozine**.

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have been conducted. In an acute study, transient decreases in body temperature and activity were noted at the lowest dose tested (125

mg/kg), with a NOAEL not being established.[9][12] A 90-day subchronic neurotoxicity study established a NOAEL of 68 mg/kg/day, based on altered behaviors at higher doses.[9]

Ecotoxicological Profile

Pymetrozine generally shows low toxicity to non-target terrestrial and aquatic vertebrates.

- Birds: Low acute oral toxicity ($LD_{50} > 2000$ mg/kg for Bobwhite quail).[1]
- Aquatic Organisms: Low toxicity to fish ($LC_{50} > 100$ mg/L for Rainbow trout).[1] However, it can be highly toxic to some aquatic invertebrates, such as the crayfish *Procambarus clarkii* (96h $LC_{50} = 0.479$ mg/L).[18] One of its photolysis products, 3-pyridinecarboxaldehyde (3-PCA), has been shown to cause developmental toxicity in zebrafish.[1]
- Bees: Low acute toxicity to honeybees.[13]

Safety Assessment and Acceptable Intake

Based on the complete toxicological database, regulatory bodies have established health-based guidance values for **Pymetrozine**.

- Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ADI of 0-0.03 mg/kg bw. This was based on the overall NOAEL of 3.1 mg/kg bw/day from the 90-day and 1-year dog studies, to which a 100-fold safety factor was applied.[9]
- Acute Reference Dose (ARfD): The JMPR established an ARfD of 0.1 mg/kg bw. This was based on the NOAEL of 10 mg/kg bw/day from the rabbit developmental toxicity study, using a 100-fold safety factor.[9]

Experimental Protocols

The toxicological evaluation of **Pymetrozine** was conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.[9]

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This method is used to assess the acute toxic effects of a substance following a single oral dose.[\[1\]](#)

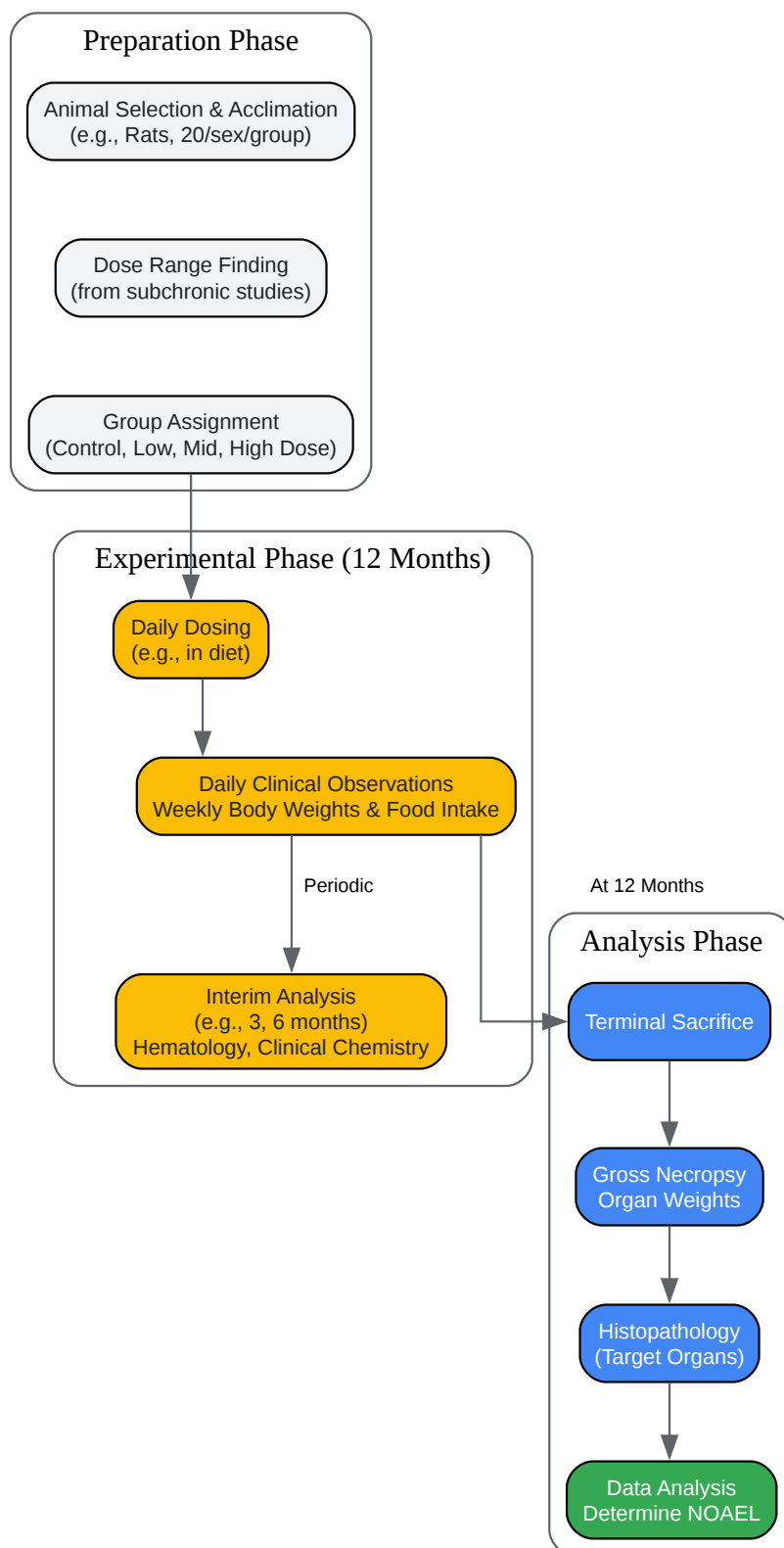
- Principle: The test avoids using death as an endpoint, relying instead on the observation of clear signs of toxicity at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).[\[1\]](#)[\[12\]](#)
- Procedure:
 - Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[\[1\]](#)[\[12\]](#)
 - Main Study: A group of 5 animals of a single sex is dosed at the selected starting level.[\[12\]](#)
 - Observation: Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses until the dose causing evident toxicity is identified.[\[1\]](#) Animals are observed for at least 14 days for signs of toxicity.[\[12\]](#)
 - Endpoint: The result allows for classification of the substance according to the Globally Harmonised System (GHS).[\[12\]](#)

Chronic Toxicity Study (OECD 452)

This study is designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.[\[19\]](#)

- Principle: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs from long-term exposure, typically over 12 months.[\[19\]](#)[\[20\]](#)
- Procedure:
 - Animals: Typically conducted in two species, often rodents (e.g., rats, at least 20 per sex per group) and a non-rodent (e.g., dogs).[\[19\]](#)[\[21\]](#)
 - Dosing: The test substance is administered daily, usually in the diet or by gavage, at a minimum of three dose levels plus a control group.[\[19\]](#)[\[20\]](#)
 - Observations: Animals are monitored throughout the study for clinical signs of toxicity, body weight changes, and food/water consumption.[\[20\]](#)

- Analysis: Periodic hematology, clinical chemistry, and urinalysis are performed.[\[19\]](#)[\[21\]](#) At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.[\[19\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a chronic toxicity study (OECD 452).

Bacterial Reverse Mutation (Ames) Test (OECD 471)

This in vitro assay is used to detect gene mutations.^[9]

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).^{[9][22]} A positive result is recorded if the test substance causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.^{[9][22]}
- Procedure:
 - Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.^{[22][23]}
 - Incubation: The treated bacteria are plated on a minimal agar medium.
 - Scoring: After incubation, the number of revertant colonies is counted and compared to the negative (solvent) control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.^[23]

Two-Generation Reproduction Toxicity Study (OECD 416)

This study assesses effects on male and female reproductive performance and on the offspring.^{[24][25]}

- Principle: To evaluate effects on gonadal function, mating, conception, gestation, parturition, lactation, and offspring viability and growth over two generations.^[26]
- Procedure:
 - P Generation: Young adult male and female animals (usually rats) are dosed with the test substance at three levels plus a control. Dosing continues through a pre-mating period, mating, gestation, and lactation.^[27]

- F1 Generation: Offspring from the P generation are selected to become the parents of the next generation. They are dosed with the test substance from weaning through adulthood, mating, and production of the F2 generation.[27]
- Endpoints: Comprehensive evaluation includes mating and fertility indices, litter size, pup survival, growth, sexual maturation, and histopathology of reproductive organs for the P and F1 adults.[24] The study determines NOAELs for parental, reproductive, and offspring toxicity.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Pymetrozine - Wikipedia [en.wikipedia.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. scribd.com [scribd.com]
- 5. oecd.org [oecd.org]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. eurolab.net [eurolab.net]
- 8. The insecticide pymetrozine selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nib.si [nib.si]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]

- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 16. nucro-technics.com [nucro-technics.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 24. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. ecetoc.org [ecetoc.org]
- 27. oecd.org [oecd.org]
- To cite this document: BenchChem. [The Toxicological Profile and Safety of Pymetrozine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8781542#toxicological-profile-and-safety-assessment-of-pymetrozine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com